3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-{[(9H-fluoren-9-yl)methyl]amino}propanoicacid
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Overview
Description
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-{[(9H-fluoren-9-yl)methyl]amino}propanoicacid is a complex organic compound that features a fluorenylmethyl group, a piperidine ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-{[(9H-fluoren-9-yl)methyl]amino}propanoicacid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling of the fluorenylmethyl group. Common reagents used in these reactions include protecting agents like tert-butoxycarbonyl (Boc), coupling reagents such as EDCI or DCC, and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-{[(9H-fluoren-9-yl)methyl]amino}propanoicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-{[(9H-fluoren-9-yl)methyl]amino}propanoicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and in drug discovery.
Medicine: Research explores its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-{[(9H-fluoren-9-yl)methyl]amino}propanoicacid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-9H-fluoren-2-ylamine, hydrochloride
- 1-(9-Methyl-9H-fluoren-2-yl)-ethanone
- 9-Oxo-9H-fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide]
Uniqueness
Compared to similar compounds, 3-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}-2-{[(9H-fluoren-9-yl)methyl]amino}propanoicacid stands out due to its unique combination of structural features, which confer specific reactivity and potential applications. Its fluorenylmethyl group and piperidine ring provide distinct chemical properties that are not present in the other compounds listed.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4/c1-27(2,3)33-26(32)29-15-9-8-10-18(29)16-24(25(30)31)28-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23-24,28H,8-10,15-17H2,1-3H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSJILRQHAVDKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CC(C(=O)O)NCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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